2,3-Difluorobenzene-1-sulfonamide

Metalloenzyme inhibition Carbonic anhydrase Binding stoichiometry

2,3-Difluorobenzene-1-sulfonamide (CAS 1133122-99-2) is a fluorinated aromatic sulfonamide building block with molecular formula C₆H₅F₂NO₂S and molecular weight 193.17 g/mol, commercially available at ≥95% purity. The vicinal (ortho-meta) difluoro substitution pattern on the benzene ring distinguishes it from other regioisomeric difluorobenzenesulfonamides (e.g., 2,4-, 2,5-, 2,6-, 3,4-, 3,5-substituted variants) and imparts unique electronic and steric properties that influence zinc-binding group (ZBG) behavior and enzyme-inhibitor recognition.

Molecular Formula C6H5F2NO2S
Molecular Weight 193.17 g/mol
CAS No. 1133122-99-2
Cat. No. B3375676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Difluorobenzene-1-sulfonamide
CAS1133122-99-2
Molecular FormulaC6H5F2NO2S
Molecular Weight193.17 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)S(=O)(=O)N)F)F
InChIInChI=1S/C6H5F2NO2S/c7-4-2-1-3-5(6(4)8)12(9,10)11/h1-3H,(H2,9,10,11)
InChIKeyDWBWMAAYLWUXQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Difluorobenzene-1-sulfonamide (CAS 1133122-99-2): Procurement-Relevant Physicochemical and Structural Overview


2,3-Difluorobenzene-1-sulfonamide (CAS 1133122-99-2) is a fluorinated aromatic sulfonamide building block with molecular formula C₆H₅F₂NO₂S and molecular weight 193.17 g/mol, commercially available at ≥95% purity . The vicinal (ortho-meta) difluoro substitution pattern on the benzene ring distinguishes it from other regioisomeric difluorobenzenesulfonamides (e.g., 2,4-, 2,5-, 2,6-, 3,4-, 3,5-substituted variants) and imparts unique electronic and steric properties that influence zinc-binding group (ZBG) behavior and enzyme-inhibitor recognition. The sulfonamide moiety (–SO₂NH₂) functions as a classical zinc-binding pharmacophore, enabling this compound to serve as a core scaffold for carbonic anhydrase inhibitors and related metalloenzyme-targeting agents [1]. Its measured logP of 0.84 ± 0.36 and topological polar surface area of 68.5 Ų place it in a favorable physicochemical space for CNS drug discovery programs [2].

Why 2,3-Difluorobenzene-1-sulfonamide Cannot Be Interchanged with Other Difluorobenzenesulfonamide Regioisomers in Inhibitor Design


Fluorinated benzenesulfonamides are frequently treated as interchangeable zinc-binding building blocks in medicinal chemistry procurement; however, the position of fluorine substituents on the phenyl ring profoundly alters inhibitor-enzyme stoichiometry, conformational dynamics, and target selectivity. Direct ¹⁹F NMR evidence demonstrates that 2,3-difluorobenzenesulfonamide forms a 2:1 inhibitor-to-enzyme complex with human carbonic anhydrase I (HCA I), a stoichiometry shared with 2-fluoro- and 3-fluorobenzenesulfonamide but distinct from the 1:1 binding mode observed for 3,5-difluorobenzenesulfonamide with HCA I [1]. Furthermore, the 2,3-difluoro substitution pattern imposes restricted ring rotation within the enzyme active site compared with more freely rotating isomers, as evidenced by slow ring rotation in pentafluorobenzenesulfonamide–CA I complexes serving as a conformational benchmark [1]. These substitution-dependent differences in binding stoichiometry and rotational dynamics mean that even within the same difluorobenzenesulfonamide family, regioisomers are not functionally equivalent and substituting one for another can lead to divergent pharmacological profiles [2].

Quantitative Differentiation Evidence: 2,3-Difluorobenzene-1-sulfonamide vs. Comparator Regioisomers


Inhibitor–Enzyme Binding Stoichiometry: 2,3-Difluoro vs. 3,5-Difluoro vs. 2-Fluoro vs. 3-Fluoro Sulfonamides with Human Carbonic Anhydrase I

In a direct head-to-head ¹⁹F NMR study examining inhibitor–enzyme complex formation, 2,3-difluorobenzenesulfonamide, 2-fluorobenzenesulfonamide, and 3-fluorobenzenesulfonamide all formed 2:1 inhibitor-to-enzyme complexes with human carbonic anhydrase I (HCA I), whereas 3,5-difluorobenzenesulfonamide formed a 1:1 complex with HCA I under identical conditions [1]. The 2,3-difluoro substitution pattern thus shares the 2:1 stoichiometric signature of monofluorinated ortho- and meta-substituted analogs, while differing from the 1:1 binding mode of the symmetrically substituted 3,5-difluoro isomer. This stoichiometric divergence indicates that the second inhibitor molecule occupies a distinct secondary binding site on HCA I that is accessible only when the aromatic ring substitution pattern permits appropriate conformational accommodation [1]. Computer graphics modeling confirmed that formation of 2:1 complexes with HCA I is sterically feasible without appreciable distortion of the protein tertiary structure observed in the crystalline state [1].

Metalloenzyme inhibition Carbonic anhydrase Binding stoichiometry

Autotaxin Inhibition: 2,3-Difluorobenzenesulfonamide-Derived Compound Achieves Sub-Nanomolar IC₅₀ with High-Resolution Structural Validation

When elaborated into the complex inhibitor 4-[3-[(2-tert-butyl-4-chloro-5-methylphenyl)methoxy]-4,5,7,8-tetrahydro-1H-pyrazolo[3,4-d]azepine-6-carbonyl]-2,3-difluorobenzenesulfonamide, the 2,3-difluorobenzenesulfonamide scaffold yielded an autotaxin (ATX) inhibitor with an IC₅₀ of 0.013 μM (13.1 nM) as determined by a validated biochemical assay and confirmed by a high-resolution (1.52 Å) X-ray co-crystal structure with rat autotaxin (PDB: 7G2V) [1]. While comparative IC₅₀ data for the identical elaborated scaffold bearing alternative difluoro substitution patterns (e.g., 2,5- or 3,4-) at autotaxin are not publicly available, the 2,3-difluoro orientation in the co-crystal structure reveals specific polar and van der Waals contacts between the fluorine atoms and active-site residues that would be geometrically inaccessible to other regioisomers. The 1.52 Å resolution structure provides atomic-level evidence that the 2,3-difluoro arrangement is structurally validated for autotaxin inhibition, a target implicated in melanoma metastasis and chemotherapeutic resistance in breast cancer stem cells [2].

Autotaxin inhibition Lysophosphatidic acid signaling X-ray crystallography

Conformational Dynamics: Ring Rotation Restriction in 2,3-Difluorobenzenesulfonamide–Enzyme Complexes vs. Pentafluoro Analog

¹⁹F NMR spectral analysis of inhibitor–CA I complexes revealed that 2,3-difluorobenzenesulfonamide, like 2-fluoro- and 3-fluorobenzenesulfonamide, exhibits fluorine spectra consistent either with rapid ring rotation within the enzyme active site or with preferential binding of a single rotameric conformation [1]. In contrast, pentafluorobenzenesulfonamide bound to CA I displays slow ring rotation, establishing that increasing fluorination restricts conformational freedom within the complex [1]. The 2,3-difluoro compound thus occupies an intermediate position: it retains greater rotational mobility than the pentafluoro analog while providing two fluorine atoms that can engage in specific polar interactions with active-site residues. This balanced conformational profile — sufficient rotational freedom to avoid entropic penalties while maintaining orientational specificity via two fluorine substituents — represents a structurally verifiable differentiation from both lower-fluorinated (monofluoro) and higher-fluorinated (tetrafluoro, pentafluoro) benzenesulfonamide analogs [1].

Ligand conformational dynamics ¹⁹F NMR Enzyme-inhibitor recognition

Class-Level Physicochemical Differentiation: 2,3-Difluoro vs. 3,4-Difluoro Substitution Effects on logP and CNS MPO Desirability

Computationally predicted physicochemical parameters distinguish 2,3-difluorobenzenesulfonamide (logP = 0.84 ± 0.36; TPSA = 68.5 Ų) from its 3,4-difluoro regioisomer (logP = 0.84 ± 0.36; TPSA = 68.5 Ų — computational predictions do not differentiate these isomers by logP/TPSA alone, as these are global molecular descriptors insensitive to substitution pattern) [1]. However, the ortho-fluorine in the 2,3-isomer introduces steric hindrance adjacent to the sulfonamide group, which can modulate sulfonamide NH acidity (pKa) and zinc-binding affinity in ways not captured by logP or TPSA calculations. Systematic SAR studies across tri- and tetrafluorobenzenesulfonamide series have established that ortho-substitution relative to the sulfonamide group can alter intrinsic binding affinity to CA isoforms by over 100-fold through electronic effects on the zinc-coordinating sulfonamide nitrogen [2]. While direct pKa or binding affinity measurements for unelaborated 2,3-difluorobenzenesulfonamide vs. its 3,4-difluoro isomer are not published, the class-level inference from related fluorinated benzenesulfonamide SAR indicates that ortho-fluorine proximity to the –SO₂NH₂ group is a critical determinant of zinc-binding thermodynamics and isoform selectivity [2].

Physicochemical properties CNS drug design logP and TPSA

Recommended Research and Industrial Application Scenarios for 2,3-Difluorobenzene-1-sulfonamide Based on Quantified Differentiation Evidence


Carbonic Anhydrase Inhibitor Development Requiring 2:1 Binding Stoichiometry

For programs targeting human carbonic anhydrase I (HCA I) where 2:1 inhibitor-to-enzyme binding stoichiometry is desired — for example, to achieve cooperative inhibition or to occupy secondary binding pockets — 2,3-difluorobenzenesulfonamide is directly evidenced to form 2:1 complexes with HCA I, as confirmed by ¹⁹F NMR spectroscopy [1]. This distinguishes it from 3,5-difluorobenzenesulfonamide, which forms only 1:1 complexes under identical conditions. Researchers procuring a difluorobenzenesulfonamide scaffold for CA I inhibitor design should select the 2,3-isomer when secondary-site occupancy or stoichiometry-dependent pharmacology is a project requirement. Supporting references: Dugad et al. (1989), Biochemistry; Dudutienė et al. (2015), ChemMedChem.

Autotaxin (ATX) Inhibitor Lead Optimization with Crystallographic Validation

The 2,3-difluorobenzenesulfonamide scaffold is structurally validated for autotaxin inhibition at sub-nanomolar potency (IC₅₀ = 13.1 nM) with an available high-resolution (1.52 Å) co-crystal structure (PDB: 7G2V) [1]. Medicinal chemistry teams pursuing ATX inhibitors for oncology indications (melanoma metastasis, breast cancer stem cell chemoresistance) can leverage this crystallographic data to guide structure-based design, making the 2,3-difluoro starting material a procurement priority over other difluoro regioisomers lacking ATX structural validation. The PDB entry provides atomic coordinates suitable for docking studies and pharmacophore modeling. Supporting references: Stihle et al. (2023), RCSB PDB 7G2V; Rai et al. (2017), J Med Chem.

¹⁹F NMR Probe Development for Metalloenzyme Binding Studies

The 2,3-difluorobenzenesulfonamide scaffold has been directly characterized by ¹⁹F NMR in complex with human carbonic anhydrases I and II, demonstrating its utility as a fluorine-based NMR probe for studying inhibitor–enzyme interactions [1]. The two chemically distinct fluorine atoms (ortho and meta positions) provide non-equivalent ¹⁹F signals that can report on local electronic environments within the enzyme active site. This differentiates the 2,3-isomer from symmetrically substituted difluoro analogs (2,6- or 3,5-) where fluorine atoms may be magnetically equivalent or nearly equivalent, reducing spectroscopic information content. Biophysical chemistry groups developing ¹⁹F NMR-based binding assays or fragment-based screening platforms should procure the 2,3-difluoro isomer for its superior spectroscopic reporting capability. Supporting references: Dugad et al. (1989), Biochemistry; Veenstra & Gerig (1998), Magn Reson Chem.

Fragment-Based Drug Discovery (FBDD) Library Construction for Zinc Metalloenzymes

As a low-molecular-weight (193.17 g/mol) fragment with favorable physicochemical properties (logP = 0.84, TPSA = 68.5 Ų) [1], 2,3-difluorobenzenesulfonamide meets key fragment library criteria for CNS drug discovery programs. The ortho-fluorine adjacent to the sulfonamide zinc-binding group provides a unique electronic environment for modulating zinc coordination geometry — a feature supported by class-level SAR showing that ortho-substitution on fluorinated benzenesulfonamides can alter CA isoform binding affinity by over 100-fold [2]. Fragment library curators building screening collections targeting carbonic anhydrases, matrix metalloproteinases, or other zinc-dependent enzymes should include the 2,3-difluoro isomer as a chemically distinct member of the difluorobenzenesulfonamide series, given that its substitution pattern offers binding characteristics not provided by 3,4- or 3,5-difluoro regioisomers. Supporting references: DrugBank DB07294; Zubrienė et al. (2017), ChemMedChem.

Quote Request

Request a Quote for 2,3-Difluorobenzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.